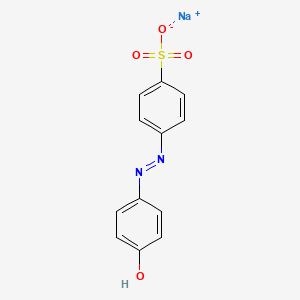

4-Hydroxyazobenzene-4'-sulfonic Acid Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxyazobenzene-4’-sulfonic Acid Sodium Salt, also known as sodium 4-[(E)-(4-hydroxyphenyl)diazenyl]benzenesulfonate, is a chemical compound with the molecular formula C12H9N2NaO4S . It has a molecular weight of 300.27 . It is typically available in solid form .

Molecular Structure Analysis

The linear formula of 4-Hydroxyazobenzene-4’-sulfonic Acid Sodium Salt is C12H10N2Na2O5S . The InChI code is 1S/C12H10N2O4S.Na/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;/h1-8,15H,(H,16,17,18);/q;+1/p-1/b14-13+ .Physical And Chemical Properties Analysis

This compound is a solid . The compound’s IUPAC name is sodium 4-[(E)-(4-hydroxyphenyl)diazenyl]benzenesulfonate .Scientific Research Applications

Photochemical Behavior and Magnetic Photoresponsive Gels

4-Hydroxyazobenzene-4'-sulfonic acid sodium salt is studied for its photochemical behavior, particularly its fast photochemical proton shift in water. This characteristic enables the preparation of aqueous gels with photoresponsive and magnetic properties, offering potential applications in optical modulation of magnetism in iron oxide nanoparticles (Abellán et al., 2011).

Self-Assembling Amphiphiles and Mesophases

The compound is involved in the formation of columnar mesophases, indicating its potential as a self-assembling amphiphile. This suggests applications in the development of complex molecular structures and materials (Zhu et al., 2004).

Photoresponsive Surfactants

A study fabricated new photoresponsive anionic surfactants using this compound. These surfactants exhibited controllable surface activity under light, presenting applications in fields requiring light-responsive materials (Nam et al., 2020).

Degradation of Azo Dyes

Research into the degradation of azo dyes involving this compound by microbial peroxidases offers insights into environmental applications, particularly in dye degradation and waste management (Goszczyński et al., 1994).

Interaction with Platinum Surfaces

The compound is used in photoresponsive peptide-azobenzene conjugates that interact specifically with platinum surfaces. This has implications for the design of smart biosensors and array platforms (Dinçer et al., 2008).

Sulfonic Acid-Containing Polybenzoxazine for Fuel Cells

A novel sulfonic acid-containing benzoxazine monomer using 4-hydroxybenzenesulfonate (a derivative) shows promise for application in proton exchange membranes in fuel cells, offering advancements in energy technology (Yao et al., 2014).

Mechanism of Action

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Hydroxyazobenzene-4'-sulfonic Acid Sodium Salt involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 4-hydroxyaniline. The resulting azo compound is then converted to the sodium salt form by treatment with sodium hydroxide.", "Starting Materials": [ "4-aminobenzenesulfonic acid", "4-hydroxyaniline", "sodium nitrite", "sodium hydroxide", "water" ], "Reaction": [ "Dissolve 4-aminobenzenesulfonic acid in water and add sodium nitrite to form the diazonium salt.", "Add 4-hydroxyaniline to the diazonium salt solution and stir to allow for coupling to occur.", "Filter the resulting azo compound and wash with water.", "Dissolve the azo compound in water and add sodium hydroxide to form the sodium salt.", "Filter the resulting product and wash with water to obtain 4-Hydroxyazobenzene-4'-sulfonic Acid Sodium Salt." ] } | |

CAS RN |

2623-36-1 |

Molecular Formula |

C12H10N2NaO4S |

Molecular Weight |

301.28 g/mol |

IUPAC Name |

sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C12H10N2O4S.Na/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;/h1-8,15H,(H,16,17,18); |

InChI Key |

HFGPHGULHMOKLJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])O.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.[Na] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of the DOBAA monomer in the fluorinated copolymer gel affect the uptake and release of 4-Hydroxyazobenzene-4'-sulfonic acid sodium salt compared to the NAT homopolymer gel?

A1: Research indicates that the fluorinated copolymer gel containing both DOBAA and NAT monomers [RF-(DOBAA)x-(NAT)y-RF] exhibits a lower uptake and release ratio for this compound compared to the fluorinated NAT homopolymer gel [RF-(NAT)n-RF] []. This suggests that the incorporation of the DOBAA monomer influences the gel's interaction with the compound, potentially due to differences in hydrophobicity and hydrogen bonding capabilities within the gel matrix.

Q2: What characteristics of the fluorinated copolymer gel allow it to potentially serve as a controlled release system for hydrophilic compounds like this compound?

A2: The fluorinated copolymer gel's ability to form gels in various solvents under non-crosslinked conditions, attributed to the synergistic interaction of fluoroalkyl segment aggregation and intermolecular hydrogen bonding between triol segments, makes it a promising candidate for controlled release applications []. This unique characteristic, combined with its demonstrated ability to uptake and release hydrophilic compounds, suggests its potential use in controlled delivery systems for substances like this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450836.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1450840.png)

![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1450843.png)

![4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1450845.png)

![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/structure/B1450849.png)

![3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1450850.png)

![4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid](/img/structure/B1450853.png)